molecular formula C20H32N4O2 B5579213 (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5579213
M. Wt: 360.5 g/mol
InChI Key: DXVLGCWJERQXES-DOTOQJQBSA-N
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Description

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.25252628 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition is a significant area of research. This process, utilizing ethyl diazoacetate and α-methylene carbonyl compounds, provides pyrazoles with excellent regioselectivity and good yields. This method represents a facile approach for the synthesis of compounds related to (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one, highlighting its relevance in the creation of nitrogen-containing heterocyclic compounds (Gioiello et al., 2009).

Biological Activity and Potential Applications

The synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane sheds light on the potential of such compounds in drug research. These derivatives were obtained through the condensation of alkyl-substituted 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with various N- and C-substituted pyrazolecarbaldehydes, indicating a broad spectrum of chemical and possibly pharmacological utility (Gevorkyan et al., 2017).

Antioxidant Activity

The antioxidant activity of thiazolyl–pyrazolone derivatives has been a subject of interest, demonstrating the potential of this compound related compounds in mitigating oxidative stress. These derivatives were synthesized and evaluated using ABTS Radical Cation Decolorization Assay, underscoring their relevance in the search for new antioxidant agents (Gaffer et al., 2017).

Synthesis of Spiro-1-pyrazolines

The reaction of Z-3-arylidene-1-thioflavanones with diazomethane leading to the synthesis of spiro-1-pyrazolines illustrates another avenue of research. This reaction pathway is notable for its regioselectivity and stereospecificity, resulting in compounds with significant biological activities. Such studies are crucial for expanding the scope of medicinal chemistry and drug development processes (Lévai, 2002).

Properties

IUPAC Name

(1S,5R)-3-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-5-9-23-17-8-7-15(19(23)25)12-22(13-17)20(26)18-11-16(10-14(3)4)21-24(18)6-2/h11,14-15,17H,5-10,12-13H2,1-4H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLGCWJERQXES-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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